1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine
Description
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine is a chemical compound with the molecular formula C18H21ClN2 and a molecular weight of 300.83 g/mol . It belongs to the class of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of a chlorophenyl group and a phenylmethyl group attached to the diazepine ring .
Properties
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2/c19-17-9-7-16(8-10-17)18(15-5-2-1-3-6-15)21-13-4-11-20-12-14-21/h1-3,5-10,18,20H,4,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTYMEIZBKIWGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376377 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24342-60-7 | |
| Record name | 1-[(4-Chlorophenyl)(phenyl)methyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diazepine Ring Formation via Benzophenone and Hexamethylenetetramine
A classical approach to synthesizing 1,4-diazepine derivatives involves the condensation of benzophenone derivatives with hexamethylenetetramine under acidic or neutral conditions to form an intermediate complex, which upon cyclization yields the diazepine ring.
- Reaction Conditions : Heating benzophenone and hexamethylenetetramine in chloroform or ethanol, sometimes in the presence of potassium iodide, followed by isolation of the intermediate complex.
- Cyclization : The intermediate is cyclized in an alcoholic solvent saturated with hydrochloric acid to form the diazepine ring.
- Advantages : This method provides increased yields, reduced side products, and easier isolation of the product with shorter reaction times.
This method is documented in patent US4155904A, which also describes its utility in preparing substituted 1,4-benzodiazepines, including those with chloro-substituents on the phenyl rings.
Alkylation of Diazepine Nitrogen with (4-Chlorophenyl)phenylmethyl Halides
Preparation Data Table
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzophenone + Hexamethylenetetramine, chloroform or ethanol, HCl | Formation of diazepine ring | ~70-85 | Intermediate isolation necessary |
| 2 | (4-Chlorophenyl)benzyl halide, K2CO3, DMF, 80°C, 3 h | N-alkylation of diazepine nitrogen | ~80-85 | Reaction monitored by TLC |
| 3 | Dimethyl sulfate, aqueous NaOH, organic solvent, 0-25°C | Optional methylation of nitrogen | 75-90 | Two-phase system for selective methylation |
Research Findings and Notes
- The reaction of benzophenone derivatives with hexamethylenetetramine is a well-established route for constructing the diazepine core, providing good yields and manageable purification steps.
- Alkylation with substituted benzyl halides in DMF with potassium carbonate is effective for introducing bulky substituents such as (4-chlorophenyl)phenylmethyl groups, with high selectivity and yield.
- The use of dimethyl sulfate for methylation offers a cleaner alternative to methyl iodide, reducing side products and simplifying workup.
- Storage and handling of the final compound require attention to solvent choice and temperature to maintain stability, as highlighted in product data for related compounds.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can undergo various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The compound has been studied for its diverse pharmacological activities, particularly in the following areas:
1. Central Nervous System (CNS) Effects
- Anxiolytic and Sedative Effects : Research indicates that compounds similar to 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine exhibit anxiolytic properties. This class of compounds can modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial for anxiety regulation .
2. Antidepressant Activity
- Studies have shown that derivatives of diazepines can possess antidepressant effects through their interaction with serotonin and norepinephrine receptors, suggesting potential therapeutic uses in mood disorders .
3. Anticancer Properties
- Preliminary investigations into the anticancer potential of related compounds have indicated that they may inhibit cancer cell proliferation. The structure-activity relationship (SAR) studies highlight modifications that enhance efficacy against specific cancer types, such as lung and breast cancers .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
1. Cyclization Reactions
- The formation of the diazepine ring can be achieved through cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions. The choice of solvents and catalysts significantly influences the yield and purity of the final product .
2. Green Chemistry Approaches
- Recent advancements emphasize environmentally friendly synthetic routes that minimize waste and use safer reagents. One-pot synthesis techniques are gaining traction for their efficiency and reduced environmental impact .
Case Studies
Several case studies provide insights into the practical applications and effectiveness of this compound:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways . The exact molecular targets and pathways involved are still under investigation, but it is thought to interact with GABA receptors and other neurotransmitter systems .
Comparison with Similar Compounds
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine can be compared with other similar compounds such as:
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-4-methyl-1H-1,4-diazepine: This compound has a similar structure but with an additional methyl group, which may influence its chemical and biological properties.
1-[(4-Chlorophenyl)phenylmethyl]-1,4-diazepane: This compound lacks the hexahydro ring, which may affect its stability and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hexahydro ring, which contribute to its distinct chemical and biological properties .
Biological Activity
1-[(4-Chlorophenyl)phenylmethyl]hexahydro-1H-1,4-diazepine, a compound belonging to the class of diazepines, has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, synthesis, and potential therapeutic applications.
The molecular formula of this compound is C18H21ClN2, with a molecular weight of 304.83 g/mol. The compound features a hexahydro-diazepine ring structure that contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21ClN2 |
| Molecular Weight | 304.83 g/mol |
| CAS Number | 24342-60-7 |
| InChIKey | LXAUAMGDRHAHHE-UHFFFAOYSA-N |
Anticancer Properties
Research has indicated that compounds within the diazepine class exhibit significant anticancer activity. For instance, studies have shown that derivatives of diazepines can induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle progression. Specifically, this compound has been evaluated for its ability to enhance doxorubicin retention in multidrug-resistant cancer cells, suggesting a potential role as a multidrug resistance (MDR) modifier .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains. In vitro studies have reported moderate to strong activity against Salmonella typhi and Bacillus subtilis. These findings are significant as they indicate the potential use of this compound in treating bacterial infections .
Enzyme Inhibition
Enzyme inhibition studies reveal that this compound may act as an effective inhibitor of acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant for therapeutic strategies targeting neurodegenerative diseases such as Alzheimer's disease .
Study 1: Anticancer Activity
In a study published in Anticancer Research, various derivatives of diazepines were synthesized and tested against resistant cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity towards MDR cells while sparing normal cells, highlighting their therapeutic potential in cancer treatment .
Study 2: Antimicrobial Efficacy
A separate investigation focused on the antimicrobial efficacy of diazepine derivatives found that this compound showed significant inhibition of bacterial growth in clinical isolates. This study emphasizes the need for further exploration into the compound's mechanism of action against specific pathogens .
The biological activities of this compound can be attributed to its interaction with various biological targets:
- Apoptosis Induction : The compound promotes apoptosis through the activation of caspases and modulation of apoptotic pathways.
- Enzyme Interaction : It inhibits key enzymes such as AChE and urease, which are crucial for neurotransmitter regulation and microbial metabolism respectively.
Q & A
Q. How can chemical engineering principles enhance the purification of this compound?
Q. What role does the chlorophenyl group play in the compound’s environmental fate?
- Methodology : Conduct heterogeneous air chemistry studies to simulate photodegradation pathways. Track chlorine radical formation via GC-MS and compare with QSAR predictions for halogenated aromatics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
